1-(3-chloro-4-methylphenyl)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(3-chloro-4-methylphenyl)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro-methylphenyl group, a thiadiazole ring, and a pyrrolidine carboxamide moiety.
Preparation Methods
The synthesis of 1-(3-chloro-4-methylphenyl)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the core structures, such as the thiadiazole ring and the pyrrolidine carboxamide. These core structures are then coupled under specific reaction conditions to form the final compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
1-(3-chloro-4-methylphenyl)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents and conditions for these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures. Major products formed from these reactions depend on the specific reaction pathway and conditions.
Scientific Research Applications
1-(3-chloro-4-methylphenyl)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, including drug development.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methylphenyl)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-chloro-4-methylphenyl)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide can be compared with similar compounds such as:
- 1-{3-Chloro-4-[(3-methylphenyl)sulfanyl]phenyl}-N-ethylethanamine
- 3-chloro-2-[(4-methylphenyl)sulfanyl]aniline These compounds share structural similarities but differ in specific functional groups and overall molecular structure, which can lead to differences in their chemical properties and applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H19ClN4O3S2 |
---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)-N-[5-(2-methoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H19ClN4O3S2/c1-10-3-4-12(8-13(10)18)22-9-11(7-14(22)23)15(24)19-16-20-21-17(27-16)26-6-5-25-2/h3-4,8,11H,5-7,9H2,1-2H3,(H,19,20,24) |
InChI Key |
WRUOFPGYRPGUSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCCOC)Cl |
Origin of Product |
United States |
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